molecular formula C13H11N3O4 B2755180 6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol CAS No. 675856-15-2

6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol

Cat. No.: B2755180
CAS No.: 675856-15-2
M. Wt: 273.248
InChI Key: QQAIMOQCZAPEJO-VOTSOKGWSA-N
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Description

6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a nitro group and a 2,4-diol functionality

Preparation Methods

The synthesis of 6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the nitro group and the 2,4-diol functionalities. The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol involves its interaction with specific molecular targets. The nitro group and the 2,4-diol functionalities may play a role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol can be compared with other similar compounds, such as:

  • 6-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4-diol
  • This compound These compounds share similar structural features but may differ in their specific substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior.

Properties

IUPAC Name

6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-8-4-2-3-5-9(8)6-7-10-11(16(19)20)12(17)15-13(18)14-10/h2-7H,1H3,(H2,14,15,17,18)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAIMOQCZAPEJO-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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